molecular formula C8H8 B3342993 Bicyclo[2.2.2]octa-2,5,7-triene CAS No. 500-24-3

Bicyclo[2.2.2]octa-2,5,7-triene

Cat. No. B3342993
CAS RN: 500-24-3
M. Wt: 104.15 g/mol
InChI Key: RHCCUQVVABYRDN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5,7-triene, also known as barrelene, is a bicyclic organic compound with the chemical formula C8H8 . It has a molecular weight of 104.1491 . The name derives from its resemblance to a barrel, with the staves being three ethylene units attached to two methine groups .


Synthesis Analysis

The original synthesis of barrelene starts from coumalic acid . Many alternative routes have been devised since then, one of them starting from benzene oxide . An alternate route that allows synthesis of the parent barrelene system and a variety of substituted barrelenes has also been reported .


Molecular Structure Analysis

The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Barrelene undergoes various reactions. For example, it is hydrogenated with hydrogen gas and Adams’ catalyst in ethanol to the fully saturated bicyclo[2.2.2]octane . Bromination with bromine in tetrachloromethane gives a di-bromo adduct because a coupling reaction intervenes . Epoxidation of barrelene with oxone gives the trioxatrishomobarrelene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 104.1491 . The ionization energy determinations are 8.23 PE Haselbach, Heilbronner, et al., 1971 LLK 8.24 PE Bodor, Dewar, et al., 1970 RDSH 7.95 ± 0.10 EI Franklin and Carroll, 1969 RDSH 8.23 PE Gleiter, Bohm, et al., 1983 Vertical value .

Mechanism of Action

The radical cation of barrelene in a non-degenerate A′ 2 ground-state has been characterized by its hyperfine data with the use of e.s.r. and ENDOR spectroscopy .

Future Directions

Barrelene is of considerable interest to theoretical chemists due to its unusual molecular geometry . It is also a starting material for many other organic compounds, such as semibullvalene . Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below .

properties

IUPAC Name

bicyclo[2.2.2]octa-2,5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCCUQVVABYRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198171
Record name Barrelene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500-24-3
Record name Barrelene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barrelene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barrelene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARRELENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octa-2,5,7-triene
Reactant of Route 2
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Reactant of Route 6
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